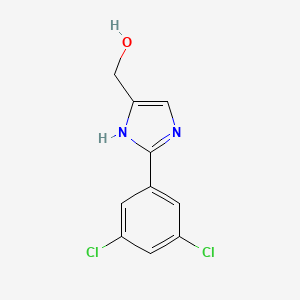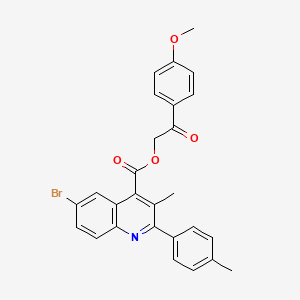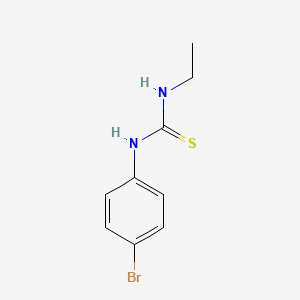
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-isopropyl-1H-benzimidazole and trifluoromethylthiol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A suitable solvent like dichloromethane or toluene is used.
Catalysts and Reagents: Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride. Reagents like trifluoromethylthiol are added to introduce the trifluoromethyl group.
Reaction Temperature: The reaction is typically conducted at temperatures ranging from 0°C to room temperature to ensure optimal yield and selectivity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide due to its bioactivity against various pests and weeds.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways, such as DNA synthesis and cell division.
Pathways Involved: It inhibits key enzymes, leading to the disruption of cellular processes and ultimately causing cell death in pathogenic organisms or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-isopropyl-5-(trifluoromethyl)-1H-benzimidazole: Similar structure but lacks the thione group.
1-isopropyl-5-(trifluoromethyl)-2H-benzimidazole-2-thione: Similar structure but different isomer.
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole: Similar structure but lacks the thione group.
Uniqueness
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of both the trifluoromethyl and thione groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
209671-17-0 |
|---|---|
Formule moléculaire |
C11H11F3N2S |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
3-propan-2-yl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C11H11F3N2S/c1-6(2)16-9-4-3-7(11(12,13)14)5-8(9)15-10(16)17/h3-6H,1-2H3,(H,15,17) |
Clé InChI |
UGSVUZQFISKBES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)NC1=S |
Solubilité |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)



![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043281.png)





![4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043309.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
